molecular formula C22H26N2O6 B185415 Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- CAS No. 2882-23-7

Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-

Cat. No. B185415
CAS RN: 2882-23-7
M. Wt: 414.5 g/mol
InChI Key: ZFNHZAHQXYCCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-, commonly known as bis(4-methoxyphenyl) piperazine (BMP), is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. BMP is a piperazine derivative that has shown promising results in various scientific research studies due to its unique properties and characteristics.

Mechanism Of Action

The mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- is not fully understood. However, it is believed that Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- exerts its effects by modulating various signaling pathways in the body. Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

Biochemical And Physiological Effects

Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages And Limitations For Lab Experiments

Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, there are also some limitations associated with Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-. For example, it has poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-. One potential area of study is the development of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)--based drugs for the treatment of various diseases. Another potential area of study is the investigation of the mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- in more detail. Additionally, future research could focus on optimizing the synthesis and purification of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- to improve its utility as a research tool.
Conclusion
In conclusion, Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- is a piperazine derivative that has shown promising results in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- and to optimize its synthesis and purification for use as a research tool.

Synthesis Methods

The synthesis of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- involves the reaction of piperazine with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been extensively studied for its potential applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

2882-23-7

Product Name

Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N2O6/c1-27-17-3-7-19(8-4-17)29-15-21(25)23-11-13-24(14-12-23)22(26)16-30-20-9-5-18(28-2)6-10-20/h3-10H,11-16H2,1-2H3

InChI Key

ZFNHZAHQXYCCTJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Other CAS RN

2882-23-7

Origin of Product

United States

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